![molecular formula C21H18F2N2O6 B2969183 Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1359416-74-2](/img/structure/B2969183.png)
Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a useful research compound. Its molecular formula is C21H18F2N2O6 and its molecular weight is 432.38. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antileukemic Activity
- A study explored the synthesis of bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, which demonstrated in vivo activity against P388 lymphocytic leukemia, highlighting the potential antileukemic activity of these compounds (Anderson et al., 1988).
Radioligand Binding Studies
- Another study synthesized and evaluated methoxylated 1,2,3,4-tetrahydroisoquinoliniums derived from related compounds, for their affinity for apamin-sensitive binding sites, suggesting implications in neurological studies (Graulich et al., 2006).
Synthesis and Crystallographic Studies
- A novel method for the synthesis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was reported, with detailed crystallographic studies, contributing to the understanding of the structural properties of these compounds (Kovalenko et al., 2019).
Cytotoxic Evaluation
- Research on the synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives, including 6-methoxy analogues, found significant cytotoxicity against cancer cells, highlighting the potential of these compounds in cancer therapy (Zhao et al., 2005).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
- A study demonstrated the use of palladium-catalyzed oxidative carbonylation conditions to synthesize various heterocyclic derivatives, providing a framework for the development of new compounds in organic chemistry (Bacchi et al., 2005).
Antimalarial Activity
- Investigations into the plasma concentration of N4-[2,6-dimethoxy-4-methyl-5-[(3-trifluoromethyl)phenoxy]-8-quinolinyl]-1,4-pentanediamine, a new antimalarial, highlighted the importance of such compounds in treating diseases like malaria (Karle & Olmeda, 1988).
Tubulin-Polymerization Inhibitors
- Research on the optimization of 4-(N-Cycloamino)phenylquinazolines as tubulin-polymerization inhibitors targeting the colchicine site further underscores the potential of these compounds in cancer treatment (Wang et al., 2014).
Propiedades
IUPAC Name |
methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O6/c1-28-18-7-12-14(8-19(18)29-2)24-16(21(27)30-3)9-17(12)31-10-20(26)25-15-6-11(22)4-5-13(15)23/h4-9H,10H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPUDCROVLRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=C(C=CC(=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

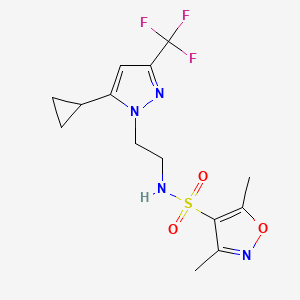
![1-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2969101.png)
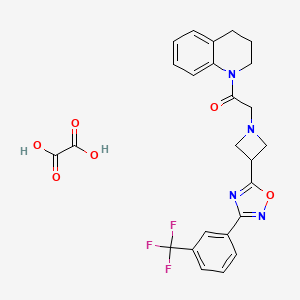
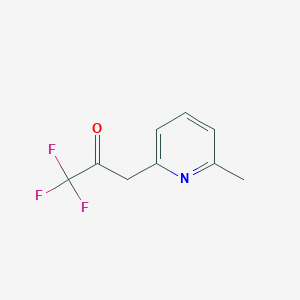
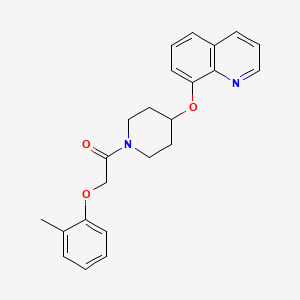
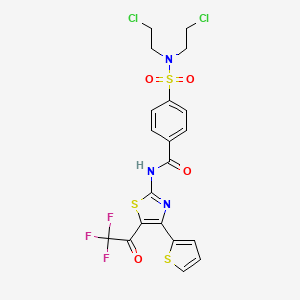
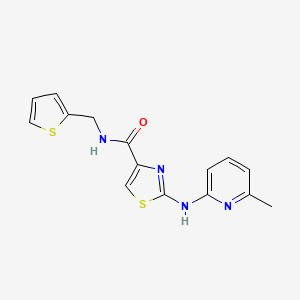
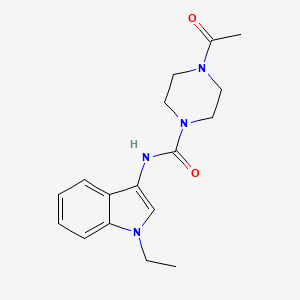
![N-(2-furylmethyl)-4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxamide](/img/structure/B2969113.png)
![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3,5-dimethylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2969114.png)
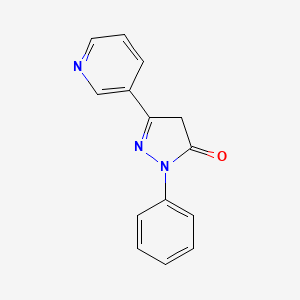
![1-Amino-3-[2-(3-amino-2-hydroxypropoxy)ethoxy]propan-2-ol](/img/structure/B2969119.png)
![N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide](/img/structure/B2969122.png)
![7-phenyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2969123.png)